molecular formula C22H26N4O5S B2780841 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-86-2

4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2780841
CAS No.: 533869-86-2
M. Wt: 458.53
InChI Key: QDISKGMAKVPYTL-UHFFFAOYSA-N
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Description

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (hereafter referred to as the target compound) is a 1,3,4-oxadiazole derivative featuring:

  • A butyl(ethyl)sulfamoyl group at the para position of the benzamide ring.
  • A 5-(3-methoxyphenyl)-1,3,4-oxadiazole moiety linked to the benzamide via an amide bond.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-4-6-14-26(5-2)32(28,29)19-12-10-16(11-13-19)20(27)23-22-25-24-21(31-22)17-8-7-9-18(15-17)30-3/h7-13,15H,4-6,14H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDISKGMAKVPYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the benzamide moiety: This step involves the coupling of the oxadiazole ring with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the sulfamoyl group: The final step involves the reaction of the intermediate with a sulfonamide derivative, such as butyl ethyl sulfonamide, under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Modifications in Analogous Compounds

The target compound belongs to a broader class of sulfamoyl benzamide-linked 1,3,4-oxadiazoles. Below are notable structural analogs and their distinguishing features:

Compound Name / ID Sulfamoyl Substituent Oxadiazole Substituent Key Biological Activity Reference
Target Compound Butyl-ethyl 3-Methoxyphenyl Not explicitly reported
LMM5 Benzyl-methyl 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 Cyclohexyl-ethyl Furan-2-yl Antifungal (C. albicans)
Compound 22 () - 3-Methoxybenzamide Ca²⁺/calmodulin inhibition
TAS1553 6-Fluoro-2,3-dimethylphenyl 5-Oxo-4,5-dihydro-oxadiazole Ribonucleotide reductase inhibition
Derivative 6a () Ethylthio 4-(Ethylthio)phenyl hCA II inhibition

Physicochemical Properties

Property Target Compound LMM5 LMM11 Compound 22 TAS1553
Molecular Weight (g/mol) 488.6 507.57 489.57 395.4 548.9
XLogP3 3.3 4.1 3.8 2.9 4.5
Polar Surface Area (Ų) 132 135 118 95 121
Hydrogen Bond Acceptors 9 9 8 6 10

    Biological Activity

    4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure

    The compound is characterized by the following structural features:

    • Benzamide Core : Provides a framework for biological activity.
    • Oxadiazole Ring : Known for its role in modulating biological interactions.
    • Sulfamoyl Group : Implicated in enzyme inhibition and interaction with biological targets.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

    • Enzyme Inhibition : The sulfamoyl group may inhibit enzymes by mimicking natural substrates, affecting metabolic pathways.
    • Receptor Modulation : The oxadiazole ring can influence receptor activity, potentially modulating signaling pathways related to cell proliferation and survival.

    Biological Activities

    Research has indicated several potential biological activities for this compound:

    • Antimicrobial Activity :
      • Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The structure allows for effective binding to bacterial enzymes, disrupting their function.
    • Anticancer Properties :
      • Preliminary research suggests that the compound may inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. For instance, it has been noted to affect carbonic anhydrase IX activity, which is often overexpressed in tumors.
    • Anti-inflammatory Effects :
      • The compound's ability to modulate inflammatory responses has been investigated, with promising results indicating potential use in treating inflammatory diseases.

    Case Studies and Experimental Data

    A variety of studies have explored the biological activity of this compound:

    StudyFindings
    Evaluated against multiple bacterial strainsShowed significant inhibition of growth
    Tested on cancer cell linesInhibited proliferation via enzyme inhibition
    Assessed anti-inflammatory effectsReduced markers of inflammation in vitro

    These studies collectively highlight the compound's potential as a lead candidate for drug development in antimicrobial and anticancer therapies.

    Pharmacological Applications

    The unique properties of this compound make it a valuable candidate for various pharmacological applications:

    • Drug Development : Its efficacy against microbial infections and cancer cells suggests it could be developed into a therapeutic agent.
    • Research Applications : Used as a tool compound in biochemical assays to study enzyme functions and receptor interactions.

    Q & A

    Q. Troubleshooting steps :

    • Activation efficiency : Replace EDCI with HATU or DCC for better sulfonamide bond formation .
    • Purification : Use gradient flash chromatography (hexane:EtOAc 3:1 to 1:2) to isolate the product from unreacted sulfamoyl precursors .
    • Side reactions : Monitor for N-dealkylation by LC-MS; add radical scavengers (e.g., BHT) if degradation occurs .

    (Advanced) What computational methods predict the compound’s interaction with biological targets?

    • Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
    • MD simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability .
    • QSAR : Build regression models correlating substituent electronegativity (Hammett constants) with activity .
      Validation : Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays .

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